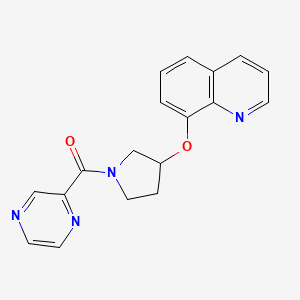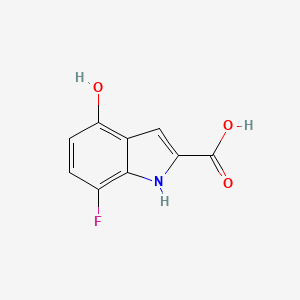
7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6FNO2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 179.15 .
Synthesis Analysis
Indole derivatives, including 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid, have been synthesized using various methods . The synthesis of indole derivatives has attracted the attention of the chemical community due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders .Molecular Structure Analysis
The InChI code for 7-Fluoro-1H-indole-2-carboxylic acid is 1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) . This code provides a specific textual identifier for the compound, which can be used to search for its structure and properties in chemical databases.Physical And Chemical Properties Analysis
7-Fluoro-1H-indole-2-carboxylic acid is a solid substance . It has a molecular weight of 179.15 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Biologically Active Molecules
Several studies have focused on the synthesis of compounds related to 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid due to their potential antibacterial and antifungal activities. For instance, research on pyridonecarboxylic acids, a class of compounds structurally similar to the mentioned indole derivative, has shown significant antibacterial properties. These compounds have been synthesized with variations to improve their biological activity, demonstrating the versatility of fluoro-indole derivatives in drug development (Egawa et al., 1984).
Chemical Analysis and Detection
Fluoro-indole derivatives have also been used in the development of analytical methods for detecting and quantifying carboxylic acids. The use of fluorophores, such as 4-bromomethyl-7-acetoxycoumarin, indicates the potential of fluoro-indole derivatives in enhancing detection sensitivity in liquid chromatography. This approach has implications for improving the analysis of complex biological samples (Tsuchiya et al., 1982).
Understanding Biological Processes
Research into the photochemistry of fluorinated quinolone derivatives provides insights into the mechanisms underlying their phototoxic effects in biological systems. This research is crucial for understanding the side effects of fluoroquinolone antibiotics and can guide the development of safer therapeutic agents (Fasani et al., 1999).
Fluorophore Development
Compounds like Coumarin-3-carboxylic acid have been used to detect hydroxyl radicals, showcasing the potential of fluoro-indole derivatives in creating sensitive and specific probes for oxidative stress in biological systems. This application is particularly relevant in studying the biochemical pathways involved in diseases associated with oxidative damage (Manevich et al., 1997).
Safety And Hazards
Future Directions
Indole derivatives, including 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid, have shown various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research could focus on exploring the therapeutic possibilities of these compounds .
properties
IUPAC Name |
7-fluoro-4-hydroxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-2-7(12)4-3-6(9(13)14)11-8(4)5/h1-3,11-12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNTYCDSOZOVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C=C(N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

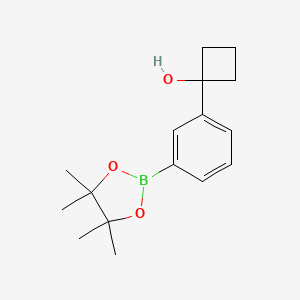
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2822874.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822875.png)
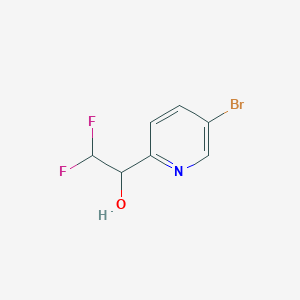
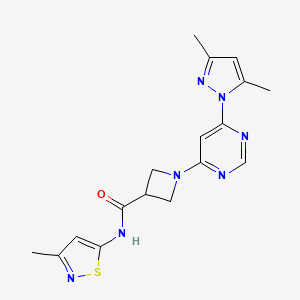
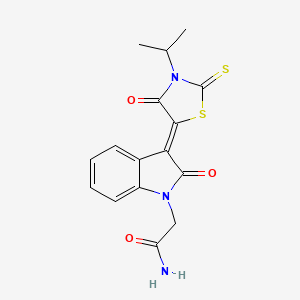
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2822880.png)
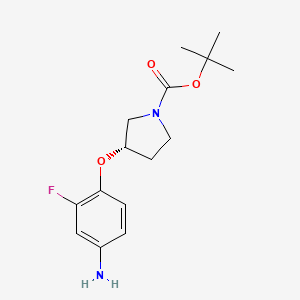
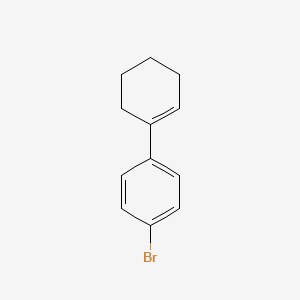
![N-allyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2822883.png)
![Methyl (E)-4-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2822885.png)
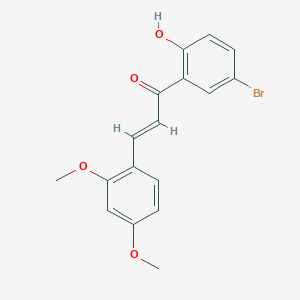
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2822887.png)
